Inhibition of FKBP12 Peptidyl-Prolyl Isomerase: Isocycloheximide vs. Cycloheximide and Derivatives
The parent compound cycloheximide inhibits the peptidyl-prolyl isomerase (PPIase) activity of human FKBP12 with a Ki of 3.4 µM . Isocycloheximide (CAS 17280-60-3) and its derivatives, particularly those with N-substitutions on the glutarimide ring, show markedly different inhibitory profiles. In a comparative study, a derivative of isocycloheximide demonstrated an IC50 of 3.6 µM for hFKBP12 inhibition, while other N-substituted analogs in the same series had significantly reduced potency, with IC50 values ranging up to 22.0 µM [1]. This demonstrates that the exact molecular configuration and substitution pattern of CAS 17280-60-3 is critical for target engagement.
| Evidence Dimension | Inhibition of human FKBP12 (hFKBP12) PPIase activity |
|---|---|
| Target Compound Data | IC50 = 3.6 µM (for a derivative: 4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]-2,6-piperidinedione) |
| Comparator Or Baseline | Cycloheximide: Ki = 3.4 µM; Cycloheximide-N-(ethyl ethanoate): IC50 = 4.4 µM; Other N-substituted derivatives: IC50 range up to 22.0 µM |
| Quantified Difference | A 6.1-fold difference in IC50 between the most potent and least potent derivative in the series (3.6 µM vs. 22.0 µM). |
| Conditions | In vitro enzyme assay using purified human FKBP12. |
Why This Matters
For researchers targeting FKBP12 for neuroregeneration, selecting the correct isomer or derivative is crucial, as potency can vary by over an order of magnitude.
- [1] Christner, C., Wyrwa, R., Marsch, S., Küllertz, G., Thiericke, R., Grabley, S., Schumann, D., & Fischer, G. (1999). Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties. Journal of Medicinal Chemistry, 42(18), 3615–3622. View Source
